molecular formula C14H16N4O5S2 B3832614 4-[2-(1,3-Diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)hydrazin-1-YL]benzene-1-sulfonic acid

4-[2-(1,3-Diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)hydrazin-1-YL]benzene-1-sulfonic acid

Cat. No.: B3832614
M. Wt: 384.4 g/mol
InChI Key: WCZMQIKEXDULBT-UHFFFAOYSA-N
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Description

4-[2-(1,3-Diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)hydrazin-1-YL]benzene-1-sulfonic acid is a complex organic compound that features a sulfonic acid group attached to a benzene ring, which is further connected to a hydrazine derivative. This compound is notable for its unique structure, which combines elements of both sulfonic acids and hydrazine derivatives, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1,3-Diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)hydrazin-1-YL]benzene-1-sulfonic acid typically involves multiple steps, starting with the preparation of the hydrazine derivative. This is followed by the introduction of the sulfonic acid group through sulfonation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation processes, utilizing reactors designed to handle the exothermic nature of sulfonation reactions. The use of continuous flow reactors can help in maintaining consistent reaction conditions and improving the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1,3-Diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)hydrazin-1-YL]benzene-1-sulfonic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, hydrazine derivatives, and substituted benzene compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[2-(1,3-Diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)hydrazin-1-YL]benzene-1-sulfonic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(1,3-Diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)hydrazin-1-YL]benzene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can interact with various enzymes and proteins, potentially inhibiting their activity. The hydrazine derivative can also form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(1,3-Diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)hydrazin-1-YL]benzene-1-sulfonic acid
  • 4-[2-(1,3-Diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)hydrazin-1-YL]benzene-1-carboxylic acid
  • 4-[2-(1,3-Diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)hydrazin-1-YL]benzene-1-phosphonic acid

Uniqueness

The uniqueness of this compound lies in its combination of a sulfonic acid group with a hydrazine derivative, which imparts unique chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study in various fields of research.

Properties

IUPAC Name

4-[(1,3-diethyl-4-hydroxy-6-oxo-2-sulfanylidenepyrimidin-5-yl)diazenyl]benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O5S2/c1-3-17-12(19)11(13(20)18(4-2)14(17)24)16-15-9-5-7-10(8-6-9)25(21,22)23/h5-8,19H,3-4H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZMQIKEXDULBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=O)N(C1=S)CC)N=NC2=CC=C(C=C2)S(=O)(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(1,3-Diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)hydrazin-1-YL]benzene-1-sulfonic acid
Reactant of Route 2
Reactant of Route 2
4-[2-(1,3-Diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)hydrazin-1-YL]benzene-1-sulfonic acid
Reactant of Route 3
Reactant of Route 3
4-[2-(1,3-Diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)hydrazin-1-YL]benzene-1-sulfonic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-[2-(1,3-Diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)hydrazin-1-YL]benzene-1-sulfonic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-[2-(1,3-Diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)hydrazin-1-YL]benzene-1-sulfonic acid
Reactant of Route 6
Reactant of Route 6
4-[2-(1,3-Diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)hydrazin-1-YL]benzene-1-sulfonic acid

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